

# Cemsidomide (CFT7455): A Technical Whitepaper on a Novel IKZF1/3 Degradar

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Rac)-Cemsidomide

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## Executive Summary

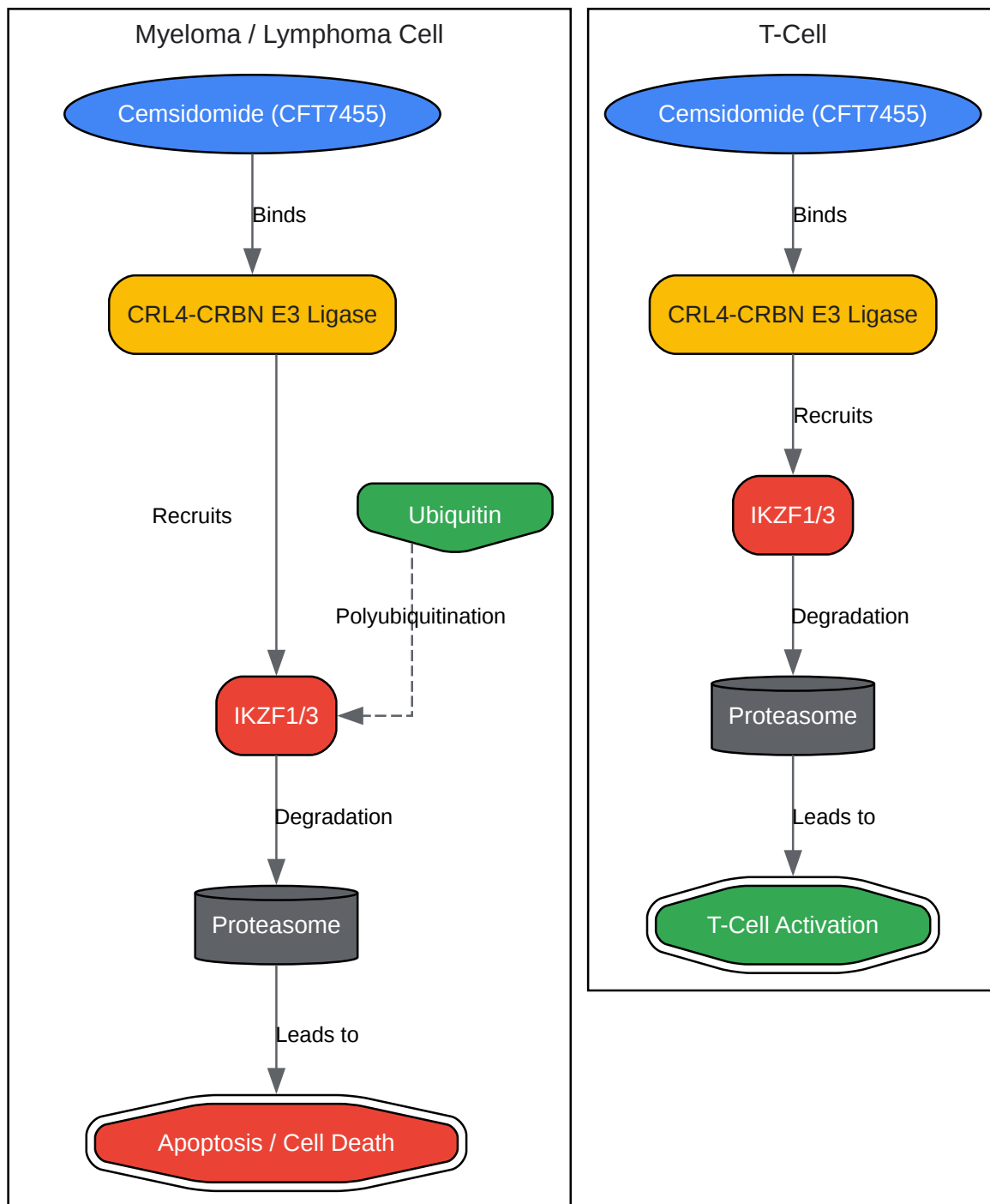
Cemsidomide (CFT7455) is a novel, orally bioavailable, and highly potent small molecule degrader of Ikaros (IKZF1) and Aiolos (IKZF3).[1] These transcription factors are critical for the survival of malignant B-cells, making them key therapeutic targets in hematologic malignancies such as multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[2][3] Cemsidomide acts as a molecular glue, binding with high affinity to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.[4] This targeted protein degradation leads to direct anti-tumor activity and immunomodulatory effects. Preclinical and clinical studies have demonstrated Cemsidomide's potential as a best-in-class IKZF1/3 degrader, showing potent and durable responses in heavily pre-treated patient populations, including those resistant to existing immunomodulatory drugs (IMiDs). This technical guide provides a comprehensive overview of Cemsidomide, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

## Mechanism of Action

Cemsidomide is a monofunctional degradation activating compound (MonoDAC™) that leverages the ubiquitin-proteasome system to selectively eliminate IKZF1 and IKZF3. The key steps in its mechanism of action are:

- **High-Affinity Binding to Cereblon:** Cemsidomide binds with high affinity to the CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.
- **Neo-Substrate Recruitment:** This binding alters the surface of CRBN, creating a novel interface for the recruitment of the neo-substrates IKZF1 and IKZF3.
- **Ubiquitination and Proteasomal Degradation:** The CRL4-CRBN complex then polyubiquitinates IKZF1 and IKZF3, marking them for degradation by the 26S proteasome.
- **Downstream Effects:** The degradation of IKZF1 and IKZF3 leads to two primary anti-cancer effects:
  - **Direct Tumor Cell Killing:** Depletion of these essential transcription factors in malignant B-cells induces cell cycle arrest and apoptosis.
  - **Immunomodulation:** Degradation of IKZF1/3 in immune cells, particularly T-cells, leads to their activation, proliferation, and enhanced anti-tumor immune responses. This includes increased production of cytokines like IL-2, IFN $\gamma$ , and TNF $\alpha$ , and enhanced antibody-dependent cellular cytotoxicity (ADCC) and T-cell dependent cellular cytotoxicity (TDCC).

The following diagram illustrates the signaling pathway of Cemsidomide's mechanism of action.



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Caption: Cemsidomide Mechanism of Action.

## Preclinical Data

### Biochemical and Cellular Activity

Cemsidomide demonstrates significantly higher potency compared to approved IMiDs like pomalidomide.

Parameter	Cemsidomide (CFT7455)	Pomalidomide	Reference
CRBN Binding Affinity (Kd)	0.9 nM	~1600-fold weaker	
Cellular CRBN Binding (IC50)	0.4 nM	-	
IKZF1 Degradation	>75% degradation within 1.5 hr (at 0.3 nM)	-	
Cell Viability (GI50, NCI-H929 cells)	0.05 nM	-	
Cell Viability (IC50, NCI-H929 cells)	0.071 nM	-	
Cell Viability (IC50, IMiD-resistant NCI-H929 cells)	2.3 nM	-	

### In Vivo Efficacy in Xenograft Models

Cemsidomide has shown potent anti-tumor activity in various preclinical xenograft models of multiple myeloma and non-Hodgkin's lymphoma.

Model	Treatment	Outcome	Reference
H929 MM Xenograft	0.1 mg/kg/day	Partial or complete tumor regression	
RPMI-8226 MM Xenograft (IMiD-insensitive)	0.1 mg/kg/day	Deep and durable IKZF3 degradation; tumor regression	
RPMI-8226 MM Xenograft (Pomalidomide-unresponsive)	Switch from pomalidomide to Cemsidomide (0.1 mg/kg/day)	Tumor regression in 100% of animals	
KiJK ALCL Xenograft	100 µg/kg/day	Durable tumor regression	
DL-40 ALCL Xenograft	≥ 10 µg/kg	Tumor regression	
TMD8 DLBCL Xenograft (Pomalidomide-insensitive)	100 µg/kg	Tumor regression	
Raji and OCI-Ly10 CNS Xenografts	100 µg/kg/day	Significant increase in survival probability compared to pomalidomide	

## Clinical Data

Cemsidomide is being evaluated in the Phase 1/2 CFT7455-1101 clinical trial (NCT04756726) for patients with relapsed/refractory multiple myeloma and non-Hodgkin's lymphoma.

## Multiple Myeloma (in combination with Dexamethasone)

Parameter	All Dose Levels	75 µg QD	100 µg QD	Reference
Overall Response Rate (ORR)	22% - 34%	40%	50%	
Clinical Benefit Rate (CBR)	38% - 40%	-	-	
Median Duration of Response	9.3 months	Not Reached	Not Reached	

- Patient Population: Heavily pre-treated with a median of 6 prior lines of therapy. A significant portion of patients (66-75%) had received prior CAR-T or bispecific antibody therapies.
- Key Responses: A minimal residual disease (MRD)-negative complete response (CR) was observed in a patient at the 100 µg dose level who had progressed on two prior T-cell engager therapies.

## Non-Hodgkin's Lymphoma (Monotherapy)

Parameter	All Subtypes	Peripheral T-Cell Lymphoma (PTCL)	Reference
Overall Response Rate (ORR)	25%	29% - 44%	
Complete Metabolic Response (CMR) Rate	-	19% - 25%	

- Patient Population: Patients with relapsed/refractory NHL, including B-cell and T-cell lymphomas, who had received a median of 3 prior lines of therapy.

## Safety and Tolerability

Cemsidomide has been generally well-tolerated. The most common Grade ≥3 treatment-emergent adverse events (TEAEs) are on-target hematologic toxicities.

Adverse Event (Grade $\geq 3$ )	Multiple Myeloma (with Dexamethasone)	Non-Hodgkin's Lymphoma (Monotherapy)	Reference
Neutropenia	34%	50%	
Anemia	28%	10%	
Thrombocytopenia	13%	-	
Lymphopenia	16%	-	
Infections	19%	-	
Febrile Neutropenia	4% (Grade 3), 1% (Grade 4)	10%	

- Dose-limiting toxicities have been infrequent, with one reported instance of Grade 4 neutropenia.
- Discontinuations due to treatment-related adverse events have been low.

## Experimental Protocols

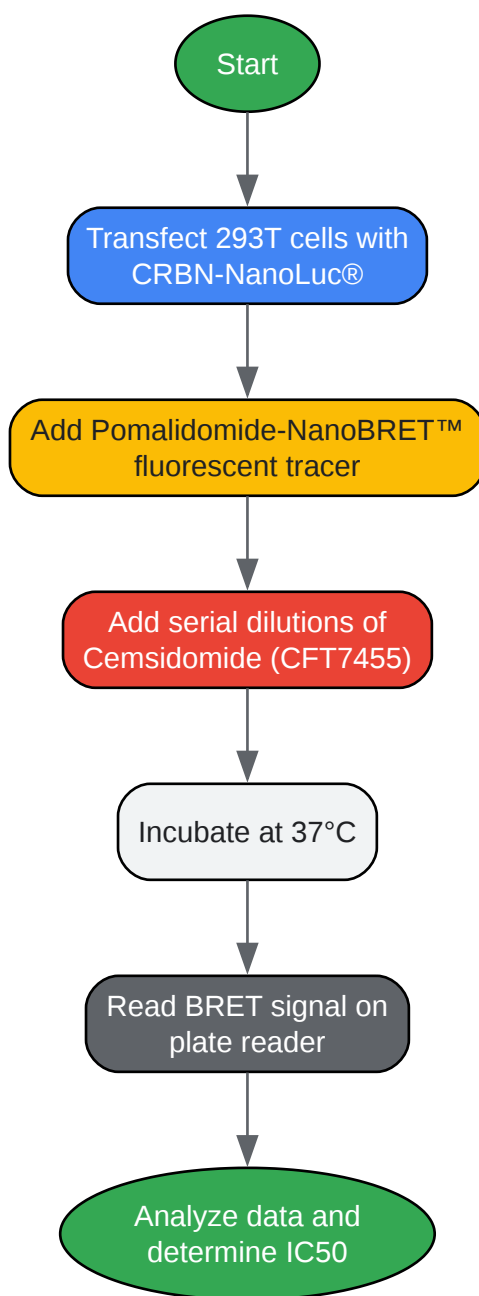
### Cereblon Binding Assays

- Principle: This competitive assay measures the displacement of a fluorescently labeled ligand from CRBN by the test compound.
- Protocol Outline:
  - Purified recombinant CRBN-DDB1 protein is incubated with a fluorescently labeled thalidomide analog.
  - Serial dilutions of Cemsidomide are added.
  - The change in fluorescence polarization is measured. A decrease in polarization indicates displacement of the fluorescent ligand by Cemsidomide.
  - Binding affinity ( $K_d$ ) is calculated from the dose-response curve.

- Principle: A proximity-based assay that measures protein-protein interactions in live cells using bioluminescence resonance energy transfer (BRET).
- Protocol Outline:
  - HEK293T cells are co-transfected with plasmids encoding CRBN fused to NanoLuc® luciferase (donor) and a fluorescently labeled pomalidomide tracer (acceptor).
  - Cells are treated with varying concentrations of Cemsidomide.
  - The BRET signal is measured. A decrease in the BRET signal indicates that Cemsidomide is displacing the fluorescent tracer from CRBN.
  - The IC<sub>50</sub> value is determined from the resulting dose-response curve.

The following diagram illustrates the experimental workflow for the NanoBRET™ assay.





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Caption: NanoBRET™ Assay Workflow.

## IKZF1/3 Degradation Assay (Nano-Glo® HiBiT Lytic Assay)

- Principle: This assay quantifies the degradation of a target protein by measuring the luminescence of a small HiBiT tag engineered onto the protein.

- Protocol Outline:
  - NCI-H929 myeloma cells are engineered to express IKZF1 tagged with the HiBiT peptide.
  - Cells are treated with Cemsidomide for various time points and at different concentrations.
  - Cells are lysed, and the Nano-Glo® HiBiT Lytic Detection Reagent is added, which contains the LgBiT protein that binds to HiBiT to form a functional NanoLuc® luciferase.
  - Luminescence is measured, which is proportional to the amount of remaining HiBiT-tagged IKZF1.
  - The percentage of degradation is calculated relative to vehicle-treated control cells.

## Cell Viability Assay (CellTiter-Glo®)

- Principle: This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells.
- Protocol Outline:
  - NHL or MM cell lines are seeded in multi-well plates.
  - Cells are treated with a dilution series of Cemsidomide or a comparator compound for a specified period (e.g., 96 hours).
  - A single reagent, CellTiter-Glo®, is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
  - Luminescence is measured using a plate reader.
  - The GI50 or IC50 values are calculated from the dose-response curves.

## In Vivo Xenograft Studies

- Principle: To evaluate the anti-tumor efficacy of Cemsidomide in a living organism.
- Protocol Outline:

- Immunocompromised mice are subcutaneously or systemically implanted with human MM or NHL cell lines (e.g., H929, RPMI-8226, KiJK, DL-40).
- Once tumors are established, mice are randomized into treatment and vehicle control groups.
- Cemsidomide is administered orally at various doses and schedules.
- Tumor volume is measured regularly.
- At the end of the study, or at specified time points, tumors and plasma may be collected for pharmacokinetic and pharmacodynamic analysis (e.g., measuring IKZF1/3 degradation).

## Clinical Trial Protocol (NCT04756726)

- Title: A Phase 1/2 Open-Label Multi-Center Study to Characterize the Safety and Tolerability of CFT7455 in Subjects with Relapsed/Refractory Non-Hodgkin's Lymphoma or Multiple Myeloma.
- Design: Open-label, multicenter, Phase 1/2 study with dose escalation and expansion cohorts.
- Population: Patients with relapsed/refractory MM or NHL who have exhausted standard of care therapies.
- Interventions:
  - Cemsidomide monotherapy for NHL.
  - Cemsidomide in combination with dexamethasone for MM.
- Dosing Schedule: Various dosing schedules have been explored, with a 14 days on/14 days off schedule being investigated in later cohorts.
- Primary Objectives: To characterize the safety and tolerability and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).

- Secondary Objectives: To assess anti-tumor activity, pharmacokinetics, and pharmacodynamics.

## Conclusion

Cemsidomide (CFT7455) is a promising, highly potent, and selective IKZF1/3 degrader with a well-defined mechanism of action. Preclinical data have demonstrated its superior activity over existing IMiDs, particularly in resistant models. Early clinical data from the ongoing Phase 1/2 trial have shown encouraging efficacy and a manageable safety profile in heavily pre-treated patients with multiple myeloma and non-Hodgkin's lymphoma. The potent anti-tumor and immunomodulatory effects of Cemsidomide position it as a potential cornerstone therapy, both as a single agent and in combination regimens, for these hematologic malignancies. Further clinical development is underway to fully elucidate its therapeutic potential.

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- To cite this document: BenchChem. [Cemsidomide (CFT7455): A Technical Whitepaper on a Novel IKZF1/3 Degradar]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10829267#cemsidomide-cft7455-as-an-ikzf1-3-degrader\]](https://www.benchchem.com/product/b10829267#cemsidomide-cft7455-as-an-ikzf1-3-degrader)

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